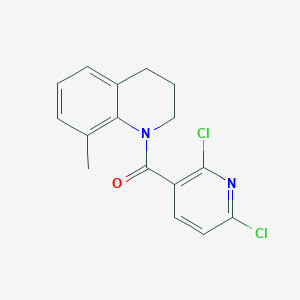
1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a dichloropyridine moiety attached to a tetrahydroquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of 2,6-Dichloropyridine-3-carbonyl chloride: This intermediate is synthesized by reacting 2,6-dichloropyridine with thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to form more saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to quinoline or tetrahydroquinoline derivatives .
科学的研究の応用
1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The dichloropyridine moiety may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in the production of pharmaceuticals and agrochemicals.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another precursor, commonly used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
1-(2,6-Dichloropyridine-3-carbonyl)-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the dichloropyridine and tetrahydroquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10-4-2-5-11-6-3-9-20(14(10)11)16(21)12-7-8-13(17)19-15(12)18/h2,4-5,7-8H,3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNIXXHCHARFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)
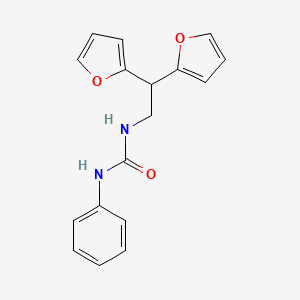
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
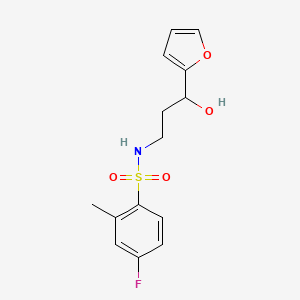
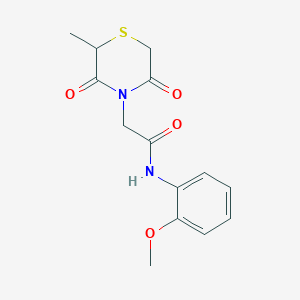
![1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2390508.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)

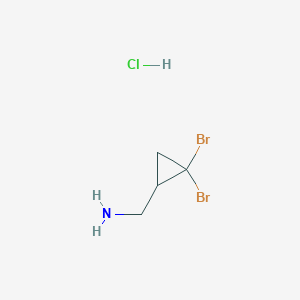
![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)
